5-Imidazol-1-yl-2-methoxypyridine
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Overview
Description
5-Imidazol-1-yl-2-methoxypyridine is a heterocyclic aromatic organic compound that contains an imidazole ring fused to a pyridine ring, with a methoxy group attached to the second position of the pyridine ring
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method involves the condensation of 2-methoxypyridine with imidazole derivatives under acidic or basic conditions.
Multicomponent Reactions: These reactions often involve the use of amines, aldehydes, and ketones to form the imidazole ring.
Oxidative Coupling: This method involves the coupling of pyridine derivatives with imidazole derivatives in the presence of an oxidizing agent.
Industrial Production Methods: The industrial production of this compound typically involves large-scale condensation reactions, often using continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkyl halides, and strong bases.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Imidazol-1-yl-2-methoxypyridine is used as a building block in the synthesis of more complex organic molecules. Its imidazole ring makes it a versatile intermediate in the construction of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. It is also being investigated for its role in enzyme inhibition.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-Imidazol-1-yl-2-methoxypyridine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or other molecules, while the methoxy group can influence the compound's solubility and reactivity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It can bind to receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological and chemical properties.
2-Methoxyimidazole: Another compound with a methoxy group attached to an imidazole ring.
Pyridine derivatives: Various pyridine derivatives with different substituents.
Properties
Molecular Formula |
C9H9N3O |
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Molecular Weight |
175.19 g/mol |
IUPAC Name |
5-imidazol-1-yl-2-methoxypyridine |
InChI |
InChI=1S/C9H9N3O/c1-13-9-3-2-8(6-11-9)12-5-4-10-7-12/h2-7H,1H3 |
InChI Key |
XVKDOSFMRFFMNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)N2C=CN=C2 |
Origin of Product |
United States |
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